molecular formula C18H17N3O B11840666 Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- CAS No. 133698-98-3

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-

Cat. No.: B11840666
CAS No.: 133698-98-3
M. Wt: 291.3 g/mol
InChI Key: FHGLROTYMYQNCC-UHFFFAOYSA-N
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Description

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications to introduce the morpholine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents.

    Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of dyes, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is likely related to its ability to interact with specific molecular targets. This may include binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse derivatives.

    4-Morpholinylquinoline: Similar structure but without the pyridine ring.

    2-Pyridinylquinoline: Lacks the morpholine ring.

Uniqueness

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is unique due to the presence of both the morpholine and pyridine rings, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Conclusion

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a compound with intriguing chemical properties and potential applications in various scientific fields. Further research is needed to fully understand its synthesis, reactions, and mechanisms of action.

Properties

CAS No.

133698-98-3

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-(2-pyridin-2-ylquinolin-4-yl)morpholine

InChI

InChI=1S/C18H17N3O/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2

InChI Key

FHGLROTYMYQNCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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